molecular formula C21H17FIN B14640604 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide CAS No. 51732-38-8

3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide

Cat. No.: B14640604
CAS No.: 51732-38-8
M. Wt: 429.3 g/mol
InChI Key: NCWJHQRGJPDWTP-UHFFFAOYSA-M
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Description

3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde under acidic conditions, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the fluorophenyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the Z-ring during cell division . This disruption leads to the inhibition of bacterial growth and proliferation.

Properties

CAS No.

51732-38-8

Molecular Formula

C21H17FIN

Molecular Weight

429.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide

InChI

InChI=1S/C21H17FN.HI/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19;/h3-13H,1-2H3;1H/q+1;/p-1

InChI Key

NCWJHQRGJPDWTP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)F.[I-]

Origin of Product

United States

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